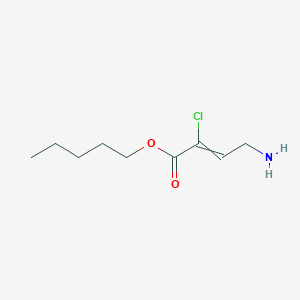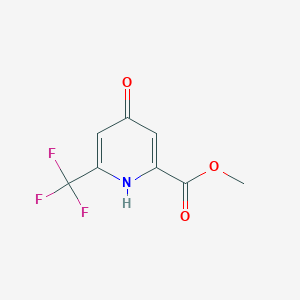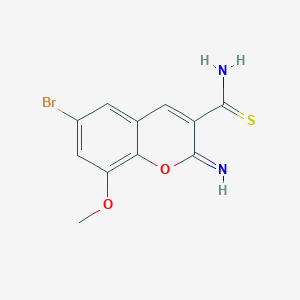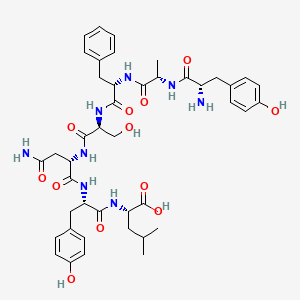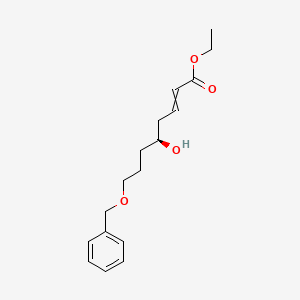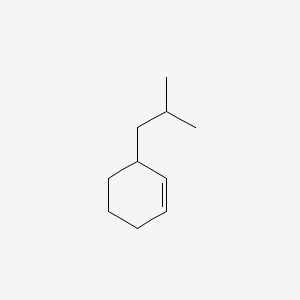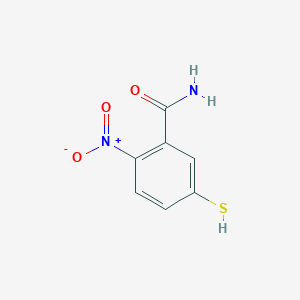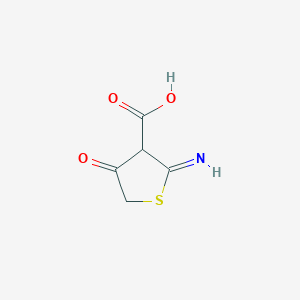
2-Imino-4-oxothiolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-4-oxothiolane-3-carboxylic acid is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-4-oxothiolane-3-carboxylic acid typically involves a multicomponent reaction (MCR) where primary amines, aldehydes, and mercaptoacetic acid are reacted in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA) . This one-pot synthesis method is efficient and yields high-purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions: 2-Imino-4-oxothiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic, alkaline, or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products: The major products formed from these reactions include various thiazolidine derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
2-Imino-4-oxothiolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Imino-4-oxothiolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound also modulates various signaling pathways, leading to its diverse biological effects .
類似化合物との比較
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Investigated for its antioxidant properties.
Uniqueness: 2-Imino-4-oxothiolane-3-carboxylic acid stands out due to its unique combination of sulfur and nitrogen atoms in the ring structure, which enhances its pharmacological properties and makes it a versatile compound in medicinal chemistry .
特性
CAS番号 |
859492-46-9 |
|---|---|
分子式 |
C5H5NO3S |
分子量 |
159.17 g/mol |
IUPAC名 |
2-imino-4-oxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3S/c6-4-3(5(8)9)2(7)1-10-4/h3,6H,1H2,(H,8,9) |
InChIキー |
ITSVXAVQGKTYQN-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C(C(=N)S1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


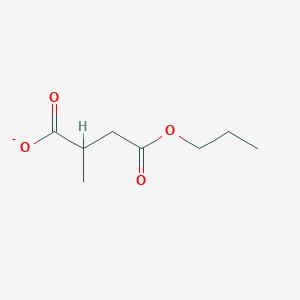

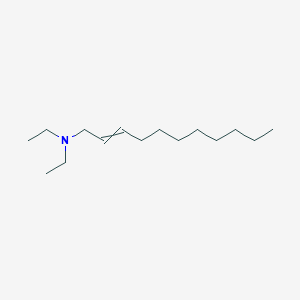
![5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine](/img/structure/B14176663.png)
![6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14176664.png)
